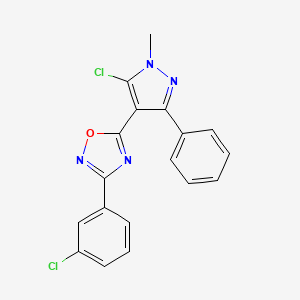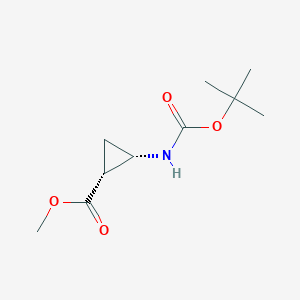![molecular formula C20H19N3O2S B2362790 1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 332357-73-0](/img/structure/B2362790.png)
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-(5-o-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Antiprotozoal Applications
- Quinoxaline-based 1,3,4-oxadiazoles have demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, including derivatives synthesized from 2-hydroxy quinoxaline, show significant potential as antimicrobial and antiprotozoal agents in comparison to reference drugs, highlighting their potential in treating infections and diseases caused by these pathogens (N. Patel et al., 2017).
Synthetic Chemistry and Molecular Design
The synthesis of novel series of various substituted derivatives, including those with antibacterial activity, demonstrates the versatility of 1,3,4-oxadiazol derivatives in chemical synthesis. This research provides insights into the structural modification and design of new molecules with potential biological activities (R. S. Joshi et al., 2011).
The exploration of chemo- and regioselectivities in multicomponent condensations involving 5-aminopyrazoles, dimedone, and aldehydes showcases the compound's utility in the development of diverse chemical reactions. This research highlights the potential for creating a range of complex molecules with specified functional groups, which can be applied in various fields of chemistry and pharmacology (V. A. Chebanov et al., 2008).
Anticancer Research
Novel 1,3,4-oxadiazole derivatives and their nucleoside analogs have been synthesized and evaluated for their antioxidant properties and cytotoxicity. These compounds exhibit moderate to high activities, suggesting their potential as therapeutic agents in cancer treatment (A. Fadda et al., 2011).
The discovery of new anilino-3H-pyrrolo[3,2-f]quinoline derivatives as potential anti-cancer agents further underscores the therapeutic potential of compounds within this chemical space. These compounds have shown high antiproliferative activity through mixed mechanisms, including DNA intercalation and inhibition of DNA topoisomerase II (L. D. Via et al., 2008).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-7-2-4-10-16(14)19-21-22-20(25-19)26-13-18(24)23-12-6-9-15-8-3-5-11-17(15)23/h2-5,7-8,10-11H,6,9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGMJJBAKPXXLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![N-[4-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2362711.png)
![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)





